

HPLC method for "4-(2-Aminoethoxy)-3-methoxybenzoic acid" analysis

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Compound of Interest

Compound Name: 4-(2-Aminoethoxy)-3-methoxybenzoic acid

Cat. No.: B181278

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An Application Note for the Analysis of **4-(2-Aminoethoxy)-3-methoxybenzoic acid** by High-Performance Liquid Chromatography (HPLC).

Introduction

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a chemical compound with potential applications in pharmaceutical research and development as a building block for more complex molecules. Accurate and reliable analytical methods are essential for its quantification in various stages of drug discovery and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **4-(2-Aminoethoxy)-3-methoxybenzoic acid**. The described method is suitable for purity assessment and quantitative determination.

Physicochemical Properties

While specific experimental data for **4-(2-Aminoethoxy)-3-methoxybenzoic acid** is not widely available, its structural similarity to other substituted benzoic acids allows for the estimation of key properties relevant to HPLC method development. The presence of a carboxylic acid, an amino group, and a methoxy group suggests that the compound is polar and will exhibit both acidic and basic properties. The UV absorbance is expected to be significant due to the substituted benzene ring, making UV detection a suitable choice. For the related compound, 4-Amino-3-methoxybenzoic acid, the predicted pKa is approximately 4.74.[1]

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is recommended.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Standard Solution: A stock solution of **4-(2-Aminoethoxy)-3-methoxybenzoic acid** (1 mg/mL) is prepared in a diluent (e.g., 50:50 Water:Acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentrations.
- Sample Preparation: Samples are dissolved in the diluent and filtered through a 0.45 μ m syringe filter before injection.

Chromatographic Conditions

A gradient elution is recommended to ensure good separation and peak shape. The following conditions have been found to be suitable for compounds with similar structures.[\[2\]](#)[\[3\]](#)

Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 5% B, 2-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 280 nm

Data Presentation

System Suitability

System suitability parameters should be established to ensure the performance of the HPLC system.

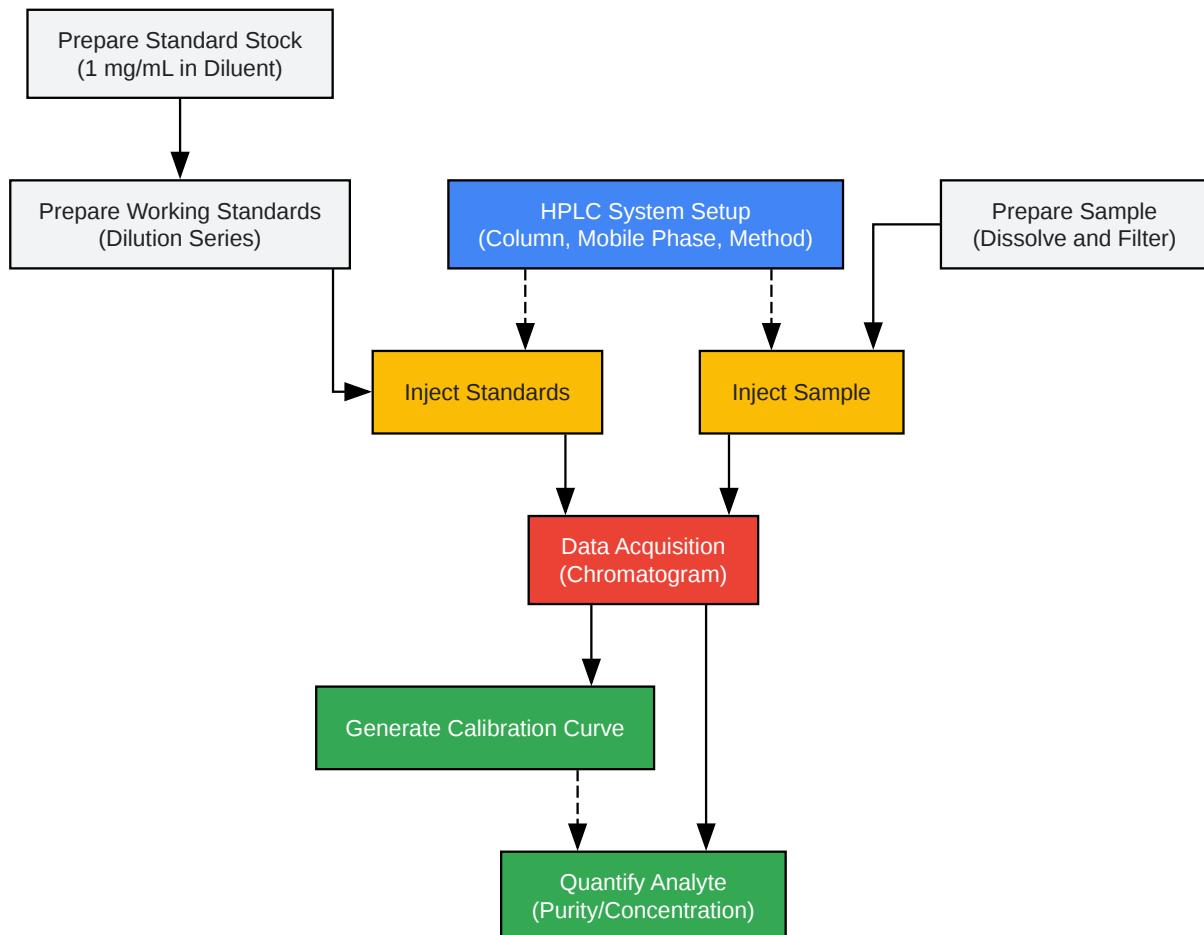
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for n=6 injections)

Method Validation (Representative Data)

The method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and expected results.

Validation Parameter	Specification
Linearity (r^2)	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$

Visualization of Experimental Workflow



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Caption: Workflow for the HPLC analysis of **4-(2-Aminoethoxy)-3-methoxybenzoic acid**.

Conclusion

This application note provides a comprehensive HPLC method for the analysis of **4-(2-Aminoethoxy)-3-methoxybenzoic acid**. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for the effective separation and quantification of the analyte. This method is suitable for routine quality control and research applications. Further optimization may be required depending on the specific sample matrix and analytical requirements.

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References

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